

# Analytical methods for quantification of 1-Octyl-1H-pyrazol-4-amine

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## Compound of Interest

Compound Name: 1-Octyl-1H-pyrazol-4-amine

CAS No.: 1152512-28-1

Cat. No.: B6353181

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Application Note: Analytical Methods for the Quantification of **1-Octyl-1H-pyrazol-4-amine**

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

## Introduction & Mechanistic Context

**1-Octyl-1H-pyrazol-4-amine** (CAS 1152512-28-1)[1] is a critical amphiphilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel JAK2 and TYK2 kinase inhibitors[2]. The molecule features a highly polar, electron-rich pyrazole-amine headgroup paired with a lipophilic, non-polar octyl tail.

This dual physicochemical nature presents specific chromatographic challenges during quantification:

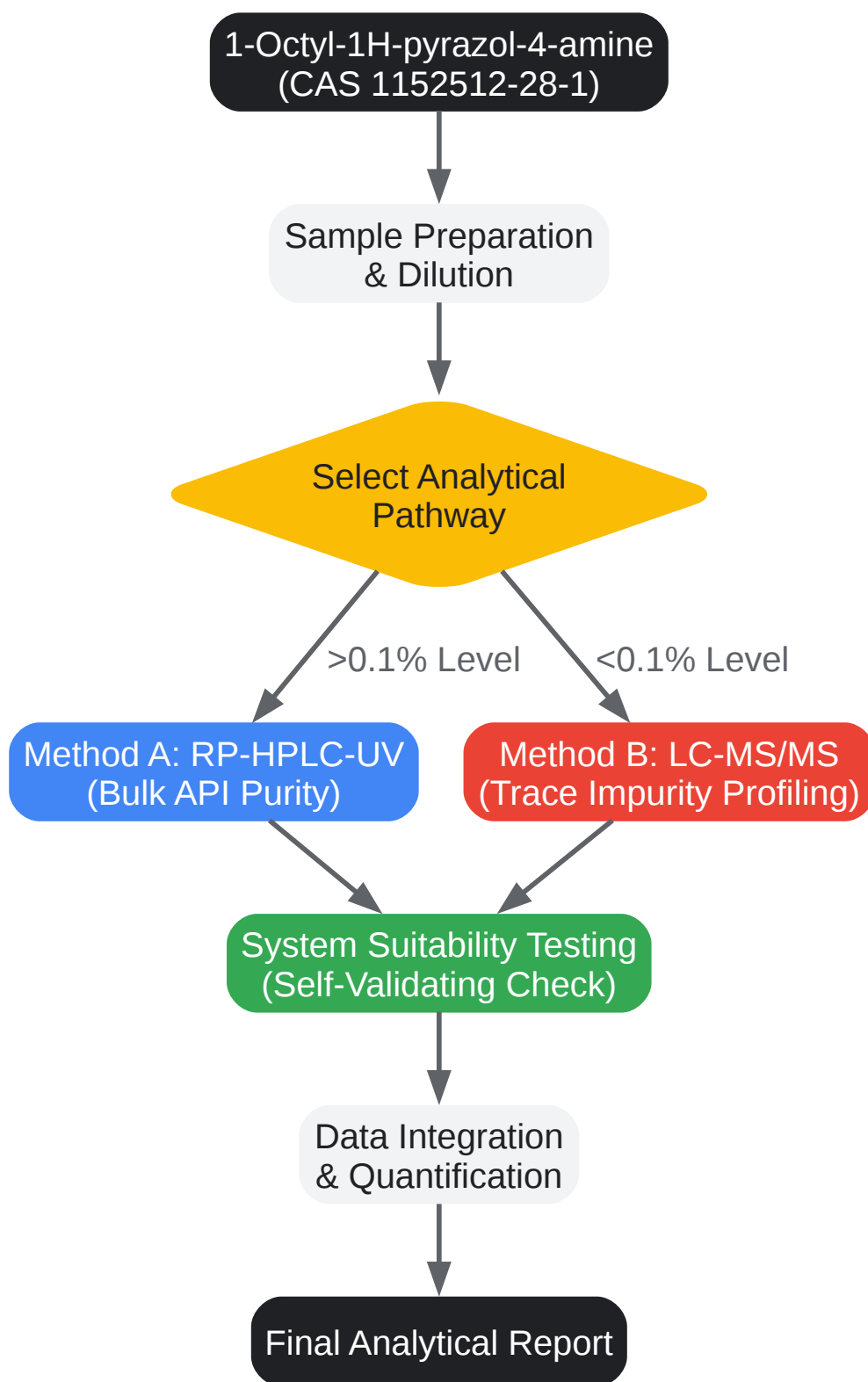
- **Peak Tailing:** The primary amine can act as a hydrogen bond donor/acceptor, interacting strongly with residual, unreacted silanols on silica-based stationary phases.

- **Hydrophobic Retention Shift:** The long alkyl chain dominates hydrophobic retention, requiring a carefully optimized organic gradient to prevent excessive retention times and peak broadening.

To ensure scientific integrity and regulatory compliance during drug development, robust quantification methods are required. This guide details two self-validating protocols: an RP-HPLC-UV method for bulk API purity and an LC-MS/MS method for trace-level quantification.

## Analytical Workflow & Decision Matrix

The following decision matrix dictates the appropriate analytical pathway based on the required limit of quantification (LOQ).



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Analytical workflow and decision matrix for the quantification of **1-Octyl-1H-pyrazol-4-amine**.

## Protocol A: RP-HPLC-UV for Routine Quantification

**Causality & Experimental Design:** To mitigate secondary interactions between the pyrazole amine and the stationary phase, a low-pH mobile phase (using 0.1% Formic Acid) is employed. This protonates the amine, preventing peak tailing[3]. An end-capped C18 column is selected because the hydrophobic octyl chain requires a highly non-polar stationary phase for adequate retention, while the end-capping further shields the polar amine from unreacted silica sites.

**Step-by-Step Methodology:**

- **Sample Preparation:** Accurately weigh 10.0 mg of **1-Octyl-1H-pyrazol-4-amine**[1] and dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Dilute with Mobile Phase A to a working concentration of 100 µg/mL.
- **Column Selection:** Waters XBridge C18 or equivalent fully end-capped column (150 mm × 4.6 mm, 3.5 µm).
- **Mobile Phase Preparation:**
  - Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- **Instrument Parameters:** Set the column oven to 30°C. Set the UV detector to 254 nm (optimal for the conjugated pyrazole chromophore). Injection volume: 10 µL.
- **Execution:** Run the gradient program outlined in Table 1.

## Protocol B: LC-MS/MS for Trace-Level Quantification

**Causality & Experimental Design:** For genotoxic impurity profiling or pharmacokinetic tracking, LC-MS/MS operating in Electrospray Ionization Positive (ESI+) mode is required. The use of formic acid provides the necessary protonation for efficient ionization[3]. Given the molecular formula C<sub>11</sub>H<sub>21</sub>N<sub>3</sub> (Exact Mass: 195.17), the [M+H]<sup>+</sup> precursor ion is targeted at m/z 196.2. UPLC systems utilizing sub-2-micron particles (e.g., Acquity UPLC HSS T3) are utilized to provide optimal resolution and peak capacity[4].

### Step-by-Step Methodology:

- Sample Preparation: Prepare samples in 50:50 Water:Acetonitrile to a final concentration range of 1–100 ng/mL.
- Chromatographic Conditions:
  - Column: Acquity UPLC HSS T3 (50 × 2.1 mm, 1.8 μm)[4].
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 2 μL.
- Mass Spectrometry Parameters (MRM Mode):
  - Source Temperature: 150°C.
  - Desolvation Temperature: 400°C.
  - Precursor Ion:m/z 196.2 [M+H]<sup>+</sup>.
  - Product Ions (Transitions):m/z 196.2 → 126.1 (Quantifier), m/z 196.2 → 98.1 (Qualifier).  
(Note: Collision energies must be optimized per specific triple-quadrupole instrument).
- Self-Validating Blank Check: Inject a blank (50:50 Water:Acetonitrile) immediately following the highest calibration standard to monitor for hydrophobic carryover.

## Quantitative Data & System Suitability Summaries

Every protocol described herein operates as a self-validating system. The inclusion of a System Suitability Test (SST) prior to sample analysis ensures that chromatographic resolution, peak symmetry, and detector response are within acceptable tolerances before any unknown sample is quantified.

Table 1: RP-HPLC Gradient Program (Method A)

Time (min)	Flow Rate (mL/min)	% Mobile Phase A (H <sub>2</sub> O + 0.1% FA)	% Mobile Phase B (ACN + 0.1% FA)
0.0	1.0	90	10
2.0	1.0	90	10
10.0	1.0	10	90
12.0	1.0	10	90
12.1	1.0	90	10
15.0	1.0	90	10

Table 2: Self-Validating SST &amp; Method Acceptance Criteria

Parameter	Acceptance Criteria	Scientific Rationale
Peak Tailing ( Tf)	≤1.5	Ensures the pyrazole amine is fully protonated and not interacting with residual silanols.
Area RSD (n=6)	≤2.0%	Validates injection precision and autosampler mechanical integrity.
Carryover	≤0.1% of LLOQ	Confirms the lipophilic octyl chain is not adhering to the injector needle or rotor seal.
Linearity ( R <sup>2</sup> )	≥0.999	Ensures accurate quantification across the entire calibration range.

## References

- Google Patents.WO2024137548A2 - Inhibitors of jak2.[2] URL:
- SIELC Technologies.Pyrazole, 4-amino-3,5-dimethyl- HPLC Application.[3] URL:[[Link](#)]

- Google Patents.WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof.[4] URL:

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## Sources

- 1. 1-octyl-1H-pyrazol-4-amine | 1152512-28-1 [sigmaaldrich.com]
- 2. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 3. Pyrazole, 4-amino-3,5-dimethyl- | SIELC Technologies [sielc.com]
- 4. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]
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